四丁基碘化磷

描述

Tetrabutylphosphonium iodide is used as phase transfer catalysts, antistatic agents, curing agents for epoxy resins, flame retardants, and detergents .

Synthesis Analysis

Tetrabutylphosphonium iodide can be synthesized via quaternization of phosphines by alkyl halides to form phosphonium halides . Another method involves the reaction of sodium tungstate with tetrabutylphosphonium bromide in the presence of hydrochloric acid .Molecular Structure Analysis

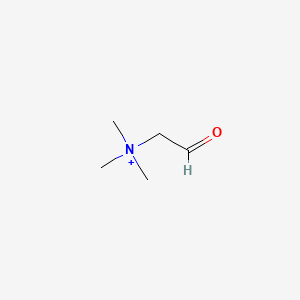

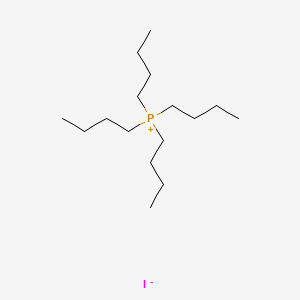

Molecular dynamics simulations have been used to study the structure of ionic liquids composed of the tetrabutylphosphonium cation . The structural features were characterized by calculating the partial site-site radial distribution functions and computing the dihedral angle distribution of n-butyl side chains in the cations .Chemical Reactions Analysis

Phosphonium-based ionic liquids, including tetrabutylphosphonium iodide, possess higher thermal stability and are more stable in strong basic media due to the absence of an acidic proton .Physical And Chemical Properties Analysis

Tetrabutylphosphonium iodide has a molecular weight of 386.34 . It has a melting point of 98-100℃ and is soluble in water . The ionic diffusion coefficients and the electrical conductivities of ionic liquids composed of the tetrabutylphosphonium cation have been evaluated .科学研究应用

Perovskite Solar Cells

Tetrabutylphosphonium iodide: has been utilized as an interfacial additive in mesoscopic perovskite solar cells . Its addition between the electron selective contact (mesoporous TiO2) and the perovskite active layer (CH3NH3PbI3) has shown to improve device stability and reduce hysteresis. This suggests a possible passivation of trap states and mitigation of ionic migration phenomena, which are crucial for the efficiency and longevity of solar cells .

Forward Osmosis

In the field of water treatment, Tetrabutylphosphonium iodide has been explored as a draw solute for forward osmosis (FO) . The anion effect on FO performance was studied, showing that the structure of the anion groups of the ionic liquids influences the FO performance. This application is significant for developing more efficient and sustainable water purification technologies .

Phase Transition Materials

The compound’s ability to undergo lower critical solution temperature (LCST) -type phase transitions makes it a candidate for use in smart materials. These materials can change their properties in response to temperature changes, which is valuable for various applications, including drug delivery systems and self-healing materials .

安全和危害

作用机制

Target of Action

Tetrabutylphosphonium iodide is primarily used as an interfacial additive in the field of perovskite solar cells . Its primary targets are the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer .

Mode of Action

Tetrabutylphosphonium iodide interacts with its targets by being applied as an additive at the interface between the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer . This interaction results in an improved device stability and a reduction of the hysteretic behavior, suggesting a possible passivation of trap states and/or mitigation of ionic migration phenomena .

Biochemical Pathways

The specific conditions of tetrabutylphosphonium iodide interfacial modification result in an improved device stability, suggesting that it may affect the pathways related to the stability of these devices .

Pharmacokinetics

It is known that the compound is used as an additive in perovskite solar cells, suggesting that its distribution and metabolism are likely related to its role in these devices .

Result of Action

The application of tetrabutylphosphonium iodide as an interfacial additive results in an improved device stability and a reduction of the hysteretic behavior in perovskite solar cells . This suggests that the compound’s action leads to a possible passivation of trap states and/or mitigation of ionic migration phenomena .

Action Environment

The action of tetrabutylphosphonium iodide is influenced by the specific conditions of its interfacial modification .

属性

IUPAC Name |

tetrabutylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3115-68-2 (Parent) | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953241 | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylphosphonium iodide | |

CAS RN |

3115-66-0 | |

| Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrabutylphosphonium iodide improve the performance of perovskite solar cells?

A: While the provided abstracts don't delve into specific performance improvements, they highlight that Tetrabutylphosphonium iodide is explored as an interfacial additive between Titanium dioxide (TiO2) and Methylammonium lead iodide (CH3NH3PbI3) in mesoscopic perovskite solar cells [, ]. This suggests its role is likely at the interface of these two materials, potentially influencing charge transport, reducing recombination losses, or improving the stability of the perovskite layer. Further research is needed to elucidate the precise mechanisms of improvement.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl-](/img/structure/B1222082.png)